molecular formula C19H21BBrFO3 B6304186 3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid pinacol ester CAS No. 2121514-90-5

3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid pinacol ester

Cat. No.: B6304186
CAS No.: 2121514-90-5
M. Wt: 407.1 g/mol
InChI Key: GCZDXELPQZNTSJ-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its ability to form carbon-carbon bonds, making it a crucial intermediate in the synthesis of various pharmaceuticals, agrochemicals, and organic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid pinacol ester typically involves the reaction of 3-(benzyloxy)-6-bromo-2-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

    Temperature: Room temperature to reflux

    Catalyst: Dehydrating agents like molecular sieves or anhydrous magnesium sulfate

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid pinacol ester undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.

    Oxidation: The boronic ester can be oxidized to the corresponding phenol using hydrogen peroxide or other oxidizing agents.

    Hydrolysis: The ester can be hydrolyzed to the boronic acid under acidic or basic conditions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., ethanol, toluene).

    Oxidation: Hydrogen peroxide, sodium perborate.

    Hydrolysis: Aqueous acids or bases.

Major Products

    Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

    Oxidation: Corresponding phenol.

    Hydrolysis: 3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid.

Scientific Research Applications

3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid pinacol ester is extensively used in scientific research due to its versatility in organic synthesis. Some applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of boron-containing drugs and probes for biological studies.

    Medicine: Utilized in the synthesis of pharmaceuticals, particularly in the development of anticancer and antiviral agents.

    Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Comparison with Similar Compounds

3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid pinacol ester can be compared with other boronic esters, such as:

    Phenylboronic Acid Pinacol Ester: Lacks the benzyloxy, bromo, and fluoro substituents, making it less versatile in certain synthetic applications.

    4-(Trifluoromethyl)phenylboronic Acid Pinacol Ester: Contains a trifluoromethyl group, which can influence the electronic properties and reactivity.

    3-(Benzyloxy)phenylboronic Acid Pinacol Ester: Similar structure but lacks the bromo and fluoro substituents, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific substituents, which provide distinct electronic and steric properties, enhancing its utility in various synthetic transformations.

Properties

IUPAC Name

2-(6-bromo-2-fluoro-3-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BBrFO3/c1-18(2)19(3,4)25-20(24-18)16-14(21)10-11-15(17(16)22)23-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZDXELPQZNTSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)OCC3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BBrFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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